![molecular formula C12H9N3O4 B3840026 2-hydroxy-2-[(4-methyl-1,2,5-oxadiazol-3-yl)amino]-1H-indene-1,3(2H)-dione](/img/structure/B3840026.png)
2-hydroxy-2-[(4-methyl-1,2,5-oxadiazol-3-yl)amino]-1H-indene-1,3(2H)-dione
Overview
Description
2-hydroxy-2-[(4-methyl-1,2,5-oxadiazol-3-yl)amino]-1H-indene-1,3(2H)-dione is a chemical compound with potential applications in scientific research. It is also known as MI-77301 and is a small molecule inhibitor of the MDM2-p53 interaction. This means that it has the ability to disrupt the interaction between two important proteins, MDM2 and p53, which can lead to the activation of p53 and subsequent cell death.
Mechanism of Action
The mechanism of action of 2-hydroxy-2-[(4-methyl-1,2,5-oxadiazol-3-yl)amino]-1H-indene-1,3(2H)-dione is through the inhibition of the MDM2-p53 interaction. MDM2 is a negative regulator of p53, and when it binds to p53, it prevents its activation and subsequent cell death. By inhibiting this interaction, 2-hydroxy-2-[(4-methyl-1,2,5-oxadiazol-3-yl)amino]-1H-indene-1,3(2H)-dione can activate p53 and induce cell death in cancer cells.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-hydroxy-2-[(4-methyl-1,2,5-oxadiazol-3-yl)amino]-1H-indene-1,3(2H)-dione are still being studied. However, it has been shown to induce apoptosis (cell death) in cancer cells, and to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-hydroxy-2-[(4-methyl-1,2,5-oxadiazol-3-yl)amino]-1H-indene-1,3(2H)-dione in lab experiments is its potential to selectively target cancer cells while sparing normal cells. This is because the MDM2-p53 interaction is often disrupted in cancer cells, but not in normal cells. However, one limitation is that it may not be effective in all types of cancer, and more research is needed to determine its efficacy in different cancer models.
Future Directions
There are several future directions for research on 2-hydroxy-2-[(4-methyl-1,2,5-oxadiazol-3-yl)amino]-1H-indene-1,3(2H)-dione. One direction is to study its efficacy in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another direction is to investigate its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases. Additionally, more research is needed to understand its mechanism of action and its effects on normal cells.
Scientific Research Applications
2-hydroxy-2-[(4-methyl-1,2,5-oxadiazol-3-yl)amino]-1H-indene-1,3(2H)-dione has potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been tested in various cancer models including breast, lung, and colon cancer.
properties
IUPAC Name |
2-hydroxy-2-[(4-methyl-1,2,5-oxadiazol-3-yl)amino]indene-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4/c1-6-11(15-19-14-6)13-12(18)9(16)7-4-2-3-5-8(7)10(12)17/h2-5,18H,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMYVWAENIIABC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1NC2(C(=O)C3=CC=CC=C3C2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-[(4-methyl-1,2,5-oxadiazol-3-yl)amino]indene-1,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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